molecular formula C35H33NO2 B13784519 N,N-Dibenzyl-3'-(2-methylpropyl)-2,2'-spirobi(2H-1-benzopyran)-7-amine CAS No. 85079-76-1

N,N-Dibenzyl-3'-(2-methylpropyl)-2,2'-spirobi(2H-1-benzopyran)-7-amine

Cat. No.: B13784519
CAS No.: 85079-76-1
M. Wt: 499.6 g/mol
InChI Key: HZAVOHHFAYZZPH-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-3'-(2-methylpropyl)-2,2'-spirobi(2H-1-benzopyran)-7-amine (CAS: 85079-76-1) is a spirocyclic compound featuring a unique benzopyran backbone fused at the 2,2'-position to form a rigid spiro junction. Its molecular formula is C₃₅H₃₃NO₂, with a molar mass of 499.64 g/mol . The structure includes two benzyl groups attached to the amine at position 7 and a 2-methylpropyl (isobutyl) substituent at the 3'-position of the spiro system.

Properties

CAS No.

85079-76-1

Molecular Formula

C35H33NO2

Molecular Weight

499.6 g/mol

IUPAC Name

N,N-dibenzyl-3'-(2-methylpropyl)-2,2'-spirobi[chromene]-7-amine

InChI

InChI=1S/C35H33NO2/c1-26(2)21-31-22-30-15-9-10-16-33(30)37-35(31)20-19-29-17-18-32(23-34(29)38-35)36(24-27-11-5-3-6-12-27)25-28-13-7-4-8-14-28/h3-20,22-23,26H,21,24-25H2,1-2H3

InChI Key

HZAVOHHFAYZZPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC2=CC=CC=C2OC13C=CC4=C(O3)C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Key Synthetic Intermediates and Precursors

  • 3-Amino-2-methylpropan-1-ol: This amino alcohol serves as a potential side-chain precursor for the 2-methylpropyl group. It can be prepared and resolved into optically active forms via salt formation and ion-exchange chromatography.
  • N-Boc-DL-valinol (N-tert-butoxycarbonyl protected valinol): This compound is an important intermediate for introducing the 2-methylpropyl moiety with amine protection, facilitating subsequent coupling steps.

Typical Synthetic Route Outline

Step Reaction Conditions Yield (%) Notes
1 Protection of 3-amino-2-methylpropan-1-ol with Boc$$_2$$O in THF, NaOH catalyst Room temperature, 24 h 73 Formation of N-Boc protected amino alcohol
2 Conversion of N-Boc amino alcohol to carbamate intermediate using 4-methylbenzenesulfonyl chloride in pyridine 10 °C, 2 h 68 Activation for nucleophilic substitution
3 Mitsunobu reaction of carbamate intermediate with phthalimide 0 °C to room temp, 12 h 65 Introduction of protected amine functionality
4 Reduction of carbamate intermediates using sodium borohydride and 1,1-carbonyldimidazole Ambient temperature, 12 h 86.5 Conversion to amine derivatives
5 Spirocyclization via intramolecular nucleophilic attack forming the 2,2'-spirobi(2H-1-benzopyran) core Varies, typically acidic or Lewis acid catalysis Variable Key step to form spirobi ring system (literature extrapolated)
6 N,N-Dibenzylation of the amine group Benzyl halide, base (e.g., K$$2$$CO$$3$$) Moderate to high Final functionalization step to introduce dibenzyl groups

Data Table Summarizing Key Reaction Parameters

Intermediate/Step Reagents Solvent Temperature Time Yield (%) Reference
N-Boc-DL-valinol formation Boc$$_2$$O, NaOH THF 20 °C 24 h 73
Carbamate formation 4-Methylbenzenesulfonyl chloride, pyridine Pyridine 10 °C 2 h 68
Mitsunobu substitution Phthalimide, PPh$$_3$$, DIAD THF 0 °C to RT 12 h 65
Reduction to amine Sodium borohydride, 1,1-carbonyldimidazole Water/THF RT 12 h 86.5
Spirocyclization Acid or Lewis acid catalyst Variable Variable Variable Not specified Literature extrapolation
N,N-Dibenzylation Benzyl bromide, base Organic solvent RT Several hours Moderate to high General synthetic knowledge

Chemical Reactions Analysis

Types of Reactions

“N,N-Dibenzyl-3’-(2-methylpropyl)-2,2’-spirobi(2H-1-benzopyran)-7-amine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be optimized based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

“N,N-Dibenzyl-3’-(2-methylpropyl)-2,2’-spirobi(2H-1-benzopyran)-7-amine” may have applications in several scientific fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which “N,N-Dibenzyl-3’-(2-methylpropyl)-2,2’-spirobi(2H-1-benzopyran)-7-amine” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Steric Effects

  • Substituent Bulkiness : The target compound’s 2-methylpropyl group introduces greater steric bulk compared to the isopropyl and methyl substituents in its analogs. This may influence conformational rigidity, solubility, and binding interactions in catalytic or supramolecular applications .
  • Molecular Weight : The target compound has the highest molar mass (499.64 g/mol) due to the longer alkyl chain, whereas the methyl-substituted analog is lighter (457.56 g/mol) .

Biological Activity

N,N-Dibenzyl-3'-(2-methylpropyl)-2,2'-spirobi(2H-1-benzopyran)-7-amine, a compound characterized by its complex spirobicyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₃₅H₃₃NO₂
  • Molecular Weight : 499.64 g/mol
  • CAS Number : 85079-76-1

The compound features a unique spirobi(2H-1-benzopyran) framework, which influences its reactivity and biological interactions. The presence of two benzyl groups and a 2-methylpropyl substituent adds to its structural complexity, potentially enhancing its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, Schiff bases derived from amines have demonstrated moderate to good antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays. Compounds with similar benzopyran structures have been reported to exhibit significant free radical scavenging activity. For example, DPPH (1,1-diphenyl-2-picrylhydrazyl) assays have indicated that certain derivatives can effectively neutralize free radicals, thus providing a protective effect against oxidative stress .

Cytotoxic and Antitumor Activity

Preliminary studies suggest that the compound may also possess cytotoxic properties. Related compounds have been evaluated for their anticancer activities using potato disc assays, revealing that certain derivatives can inhibit tumor growth effectively. The IC50 values for these compounds often fall within a range indicating promising antitumor potential .

Table: Summary of Biological Activities

Activity TypeAssay MethodKey FindingsReference
AntimicrobialMIC & Zone of InhibitionModerate activity against Gram-positive bacteria
AntioxidantDPPH AssaySignificant free radical scavenging activity
CytotoxicPotato Disc AssayEffective tumor growth inhibition

Case Study: Antimicrobial Efficacy

A study focused on the synthesis of Schiff bases similar to this compound demonstrated their efficacy against various bacterial strains. The synthesized compounds showed varying degrees of antimicrobial activity, with some achieving MICs as low as 50 µg/mL against resistant strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae .

The biological activities of this compound are likely attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in bacterial metabolism or proliferation.
  • Free Radical Scavenging : The antioxidant properties may stem from the ability to donate electrons to free radicals, neutralizing them before they can cause cellular damage.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication in cancer cells.

Q & A

Q. Basic

  • X-ray crystallography : Definitive for resolving spiro connectivity and spatial arrangement (e.g., as demonstrated in spirocyclic analogs) .
  • 2D NMR spectroscopy : Techniques like NOESY (nuclear Overhauser effect spectroscopy) and HMBC (heteronuclear multiple-bond correlation) elucidate proton-proton and carbon-proton relationships across the spiro junction.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₃₅H₃₃NO₂) and isotopic patterns .

How do substitution patterns on the benzopyran rings influence biological activity?

Advanced
Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., nitro at position 6) enhance activity in related benzopyrans. For example, 6-nitro-substituted analogs exhibit potent antihypertensive effects via vasodilation. Systematic SAR approaches involve synthesizing derivatives with varied substituents (e.g., methyl, isopropyl) and testing in hypertensive rat models to correlate structural features with efficacy .

How should discrepancies in reported biological activities of structurally similar compounds be resolved?

Q. Advanced

  • Reproducibility checks : Verify assay conditions (e.g., cell lines, animal models, dosage).
  • Structural confirmation : Ensure compound identity via NMR and HRMS to rule out impurities or isomerism.
  • Meta-analysis : Compare substituent effects across studies. For instance, 7-nitro analogs may show divergent activity compared to 6-nitro derivatives due to steric or electronic factors .

What analytical methods are essential for purity assessment and structural verification?

Q. Basic

  • HPLC : Quantifies purity (>95% recommended for pharmacological studies).
  • NMR spectroscopy : ¹H, ¹³C, and DEPT spectra assign all protons and carbons, distinguishing spiro-connected moieties.
  • FT-IR spectroscopy : Identifies functional groups (e.g., amine stretches near 3300 cm⁻¹) .

What in silico approaches predict binding affinity to biological targets?

Q. Advanced

  • Molecular docking : Screens against protein databases (e.g., PDB) to identify potential targets like ion channels or enzymes.
  • Pharmacophore modeling : Highlights critical interaction sites (e.g., amine groups for hydrogen bonding).
  • Molecular dynamics (MD) simulations : Assess binding stability and conformational flexibility of the spiro structure .

How can in vivo experiments be designed to evaluate therapeutic potential?

Q. Advanced

  • Model selection : Use hypertensive rat models (e.g., DOCA/saline-treated) for cardiovascular activity screening.
  • Dosage optimization : Conduct dose-response studies to establish efficacy and toxicity thresholds.
  • Control groups : Compare with established vasodilators (e.g., hydralazine) to benchmark activity .

What functionalization strategies improve solubility or bioavailability?

Q. Advanced

  • Aminoalkanol derivatives : Introduce polar groups (e.g., hydroxyl, methoxy) via epoxide ring-opening with amines or piperazines.
  • Prodrug design : Mask amine groups with labile protecting groups (e.g., acetyl) to enhance membrane permeability .

What mechanistic studies elucidate the compound’s biological activity pathways?

Q. Advanced

  • Enzyme inhibition assays : Test activity against kinases or cytochrome P450 isoforms.
  • Calcium flux assays : Measure vasodilation mechanisms in smooth muscle cells.
  • Transcriptomic profiling : Identify differentially expressed genes in treated vs. untreated models .

How does the spiro structure influence photophysical properties or stability?

Q. Advanced

  • UV-Vis spectroscopy : Monitor π-π* transitions; spiro conjugation may redshift absorbance.
  • Photostability assays : Expose to UV light and track degradation via HPLC.
  • Computational modeling : Use TD-DFT to predict excited-state behavior and stability .

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